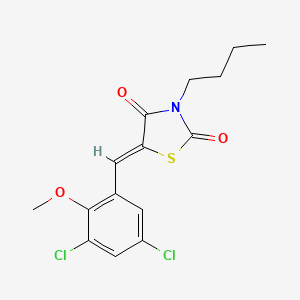![molecular formula C13H18N2O5S B4020138 4-{1-methyl-2-[(4-nitrophenyl)sulfonyl]ethyl}morpholine](/img/structure/B4020138.png)
4-{1-methyl-2-[(4-nitrophenyl)sulfonyl]ethyl}morpholine
Description
Synthesis Analysis
The synthesis of related morpholine derivatives involves multiple steps, including reactions with sulfonyl chlorides and nitro compounds. For instance, the synthesis of compounds with structural similarities to 4-{1-methyl-2-[(4-nitrophenyl)sulfonyl]ethyl}morpholine, such as 4-(3,4,4-trichloro-1-decylsulfanyl-2-nitro-buta-1,3-dienyl) morpholine, has been documented. These processes typically involve reactions that introduce the sulfonyl and nitro groups at specific positions on the morpholine ring, utilizing various chemical reagents and conditions to achieve the desired structural features (Aydinli, Sayil, & Ibiş, 2010).
Molecular Structure Analysis
The molecular structure of morpholine derivatives, including those similar to the compound , often features a morpholine ring in a chair conformation. The structural details, such as bond lengths and angles, are crucial for understanding the compound's reactivity and properties. For example, studies on related compounds have utilized X-ray crystallography to determine the precise arrangement of atoms and the conformation of the morpholine ring, providing insights into the compound's molecular geometry and electronic structure (Aydinli, Sayil, & Ibiş, 2010).
Chemical Reactions and Properties
Morpholine derivatives undergo various chemical reactions, reflecting their diverse chemical properties. These compounds can participate in reactions such as Swern oxidation, which involves the transformation of alcohols to aldehydes or ketones under mild conditions. The presence of specific functional groups, like the sulfonyl and nitro groups, influences the compound's reactivity and the types of chemical transformations it can undergo (Ye, Fu, Ma, & Zhong, 2016).
Physical Properties Analysis
The physical properties of 4-{1-methyl-2-[(4-nitrophenyl)sulfonyl]ethyl}morpholine, such as solubility, melting point, and boiling point, are determined by its molecular structure. The morpholine ring's chair conformation and the presence of sulfonyl and nitro groups significantly affect these properties, impacting the compound's behavior in different environments and its suitability for various applications.
Chemical Properties Analysis
The chemical properties of morpholine derivatives, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are influenced by the functional groups attached to the morpholine ring. The sulfonyl and nitro groups in 4-{1-methyl-2-[(4-nitrophenyl)sulfonyl]ethyl}morpholine contribute to its unique chemical behavior, making it a valuable compound for research and application in various chemical contexts.
References
- (Aydinli, Sayil, & Ibiş, 2010) - Crystal structures and spectroscopic properties of related morpholine derivatives.
- (Ye, Fu, Ma, & Zhong, 2016) - Describes the use of a morpholine derivative in Swern oxidation, illustrating its chemical reactivity.
properties
IUPAC Name |
4-[1-(4-nitrophenyl)sulfonylpropan-2-yl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-11(14-6-8-20-9-7-14)10-21(18,19)13-4-2-12(3-5-13)15(16)17/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINAWLPGHRVDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[(4-Nitrophenyl)sulfonyl]propan-2-yl}morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-(5-{[2-(diethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4020062.png)
![ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-1-piperazinecarboxylate](/img/structure/B4020065.png)
![2-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B4020073.png)
![8,8-dimethyl-N-(1-methyl-3-phenylpropyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B4020078.png)
![N-(5-bromo-2-pyridinyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4020081.png)
![N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-2-furamide](/img/structure/B4020084.png)
![N-[4-(1-benzyl-1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B4020090.png)
![3-{[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-2,2-dimethyl-1-propanol](/img/structure/B4020098.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4020105.png)
![1-(4-fluoro-2-nitrophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine](/img/structure/B4020111.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-nitrobenzamide](/img/structure/B4020133.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B4020146.png)
![ethyl 1-[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4020155.png)